2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a spirocyclic amine with a chloromethylating agent, followed by chlorination and subsequent acylation to introduce the ethanone moiety. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(8-methyl-2-azaspiro[4.5]decan-2-yl)ethanone
- 2-Chloro-1-(8-ethyl-2-azaspiro[4.5]decan-2-yl)ethanone
Uniqueness
2-Chloro-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)ethanone is unique due to its specific spirocyclic structure and the presence of multiple reactive sites
Properties
Molecular Formula |
C12H19Cl2NO |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
2-chloro-1-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H19Cl2NO/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9H2 |
InChI Key |
QAAHKYAOKDCXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCl)CCN(C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.